N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide, also known as SNS-032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been shown to have potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mecanismo De Acción
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide inhibits CDKs, which are enzymes that regulate cell cycle progression and DNA replication. By inhibiting CDKs, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit other proteins involved in cancer cell survival, such as STAT3 and NF-κB.
Biochemical and Physiological Effects:
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CDKs, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of other kinases, including PIM1 and FLT3. N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity for CDKs. This allows researchers to study the effects of CDK inhibition on cancer cells without affecting other cellular processes. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other CDK inhibitors.
One limitation of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potential toxicity. N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to cause hepatotoxicity in animal studies, which may limit its clinical applications. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide may have off-target effects on other kinases, which may complicate the interpretation of lab results.
Direcciones Futuras
There are several potential future directions for research on N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide. One area of interest is the development of more specific CDK inhibitors that have fewer off-target effects. Additionally, researchers may investigate the use of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide in combination with other cancer therapies to enhance its efficacy. Finally, the potential hepatotoxicity of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide may be further investigated to determine its clinical relevance.
Métodos De Síntesis
The synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide involves several steps, including the reaction of 3-chloro-4-methylbenzylamine with thiourea to form 5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with benzoyl chloride to form N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide.
Aplicaciones Científicas De Investigación
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. Additionally, N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Propiedades
IUPAC Name |
N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-7-8-13(10-16(12)19)9-15-11-20-18(23-15)21-17(22)14-5-3-2-4-6-14/h2-8,10-11H,9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMRISFTNUMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.